molecular formula C14H17N B13606083 1-(4-Isopropylphenyl)cyclobutane-1-carbonitrile

1-(4-Isopropylphenyl)cyclobutane-1-carbonitrile

Cat. No.: B13606083
M. Wt: 199.29 g/mol
InChI Key: XCOROUGALIZNNA-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C14H17N and a molecular weight of 199.29 g/mol . This compound is characterized by a cyclobutane ring substituted with a 4-isopropylphenyl group and a carbonitrile group. It is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Isopropylphenyl)cyclobutane-1-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-isopropylbenzyl chloride with cyclobutanone in the presence of a base such as sodium hydride can yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Isopropylphenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

1-(4-Isopropylphenyl)cyclobutane-1-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.

    Medicine: Research into potential pharmaceutical applications, such as drug development and design, often involves this compound.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Isopropylphenyl)cyclobutane-1-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)cyclobutane-1-carbonitrile
  • 1-(4-Ethylphenyl)cyclobutane-1-carbonitrile
  • 1-(4-Tert-butylphenyl)cyclobutane-1-carbonitrile

Uniqueness

1-(4-Isopropylphenyl)cyclobutane-1-carbonitrile is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions compared to similar compounds .

Properties

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

1-(4-propan-2-ylphenyl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C14H17N/c1-11(2)12-4-6-13(7-5-12)14(10-15)8-3-9-14/h4-7,11H,3,8-9H2,1-2H3

InChI Key

XCOROUGALIZNNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2(CCC2)C#N

Origin of Product

United States

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